molecular formula C9H21ClO3Si B7723910 (3-Chloropropyl)triethoxysilane CAS No. 29656-55-1

(3-Chloropropyl)triethoxysilane

Cat. No. B7723910
CAS RN: 29656-55-1
M. Wt: 240.80 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Description

“(3-Chloropropyl)triethoxysilane” is a chemical compound with the molecular formula ClCH2CH2CH2Si(OCH2CH3)3 and a molecular weight of 240.80 . It is used in various applications, including as a coupling agent in the adhesive industry .


Synthesis Analysis

“(3-Chloropropyl)triethoxysilane” can be synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy . Another method involves transforming sodium silicate from rice husk ash (RHA) to functionalized silica with 3-(chloropropyl)triethoxysilane (CPTES) via a simple sol–gel technique in a one-pot synthesis .


Molecular Structure Analysis

The basic structure of “(3-Chloropropyl)triethoxysilane” consists of a chloropropyl group attached to a triethoxysilane group . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“(3-Chloropropyl)triethoxysilane” is involved in various chemical reactions. For instance, it is used in the synthesis of novel (3-(tert-butylperoxy)propyl)trimethoxysilane . It is also used in the functionalization of surfaces, such as glass or silica .


Physical And Chemical Properties Analysis

“(3-Chloropropyl)triethoxysilane” is a colorless and transparent liquid . It is soluble in organic solvents but insoluble in water . It has a refractive index of 1.418 and a density of 1.000 g/mL at 25 °C .

Scientific Research Applications

  • Immobilization on Silica : Farook Adam, H. Osman, and K. M. Hello (2009) reported the successful immobilization of 3-(chloropropyl)triethoxysilane onto silica using a simple sol-gel technique. This process transformed sodium silicate from rice husk ash into functionalized silica, proving effective in creating organo-silica complexes (Adam, Osman, & Hello, 2009).

  • Functionalization of Silica : K. M. Hello et al. (2018) developed a method for functionalizing silica with 3–(chloropropyl)triethoxysilane. This process involved a one-pot synthesis and yielded materials with high surface areas and stability, demonstrating the compound's versatility in material functionalization (Hello, Ibrahim, Shneine, & Appaturi, 2018).

  • Catalyst Development : A. Khalafi‐Nezhad, Masoumeh Divar, and F. Panahi (2015) synthesized a magnetically separable catalyst by reacting (3-chloropropyl)triethoxysilane with silica-coated magnetic nanoparticles. This catalyst was used for the one-pot synthesis of spirooxindoles, showcasing its potential in green chemistry applications (Khalafi‐Nezhad, Divar, & Panahi, 2015).

  • Synthesis of Novel Agents : Liqun Ma et al. (2016) synthesized a novel silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, using (3-chloropropyl) trimethoxysilane. This agent demonstrated characteristics of both a coupling agent and initiator, highlighting its multifunctional properties (Ma, Dong, Zijian, et al., 2016).

  • Antibiotic Adsorption : B. González et al. (2017) used a hybrid material formed by reacting (3-chloropropyl)triethoxysilane with biuret and melamine for the adsorption of the antibiotic Trimethoprim. This research showed the compound's effectiveness in environmental applications, specifically in removing contaminants from water (González, Silva, Ciuffi, et al., 2017).

  • Industrial Wastewater Treatment : A. Cimen and A. Bilgiç (2019) immobilized (3-Chloropropyl)triethoxysilane on silica gel for adsorption studies in industrial wastewater treatment. This study demonstrated the compound's potential in environmental remediation, particularly in adsorbing Cr(III) ions from aqueous solutions (Cimen & Bilgiç, 2019).

Mechanism of Action

In the adhesive industry, the mechanism of action involves the formation of chemical bonds between the adhesive and the substrate, enhancing the overall bonding strength . In surface modification processes, the reaction between the chloropropyl group of “(3-Chloropropyl)triethoxysilane” and the surface results in the formation of a covalent bond .

Safety and Hazards

“(3-Chloropropyl)triethoxysilane” is classified as a hazardous substance and should be handled with caution . It may cause irritation to the skin, eyes, and respiratory system . Ingestion or inhalation of this chemical can lead to serious health effects . Proper safety measures should be taken when working with “(3-Chloropropyl)triethoxysilane” to minimize exposure and ensure safe handling .

Future Directions

“(3-Chloropropyl)triethoxysilane” has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with great applications in chemical engineering and nanotechnology . It is expected to be used in the development of new silane coupling agents .

properties

IUPAC Name

3-chloropropyl(triethoxy)silane
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InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
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InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC
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Molecular Formula

C9H21ClO3Si
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DSSTOX Substance ID

DTXSID5029267
Record name (3-Chloropropyl)(triethoxy)silane
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Molecular Weight

240.80 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Gelest MSDS]
Record name Silane, (3-chloropropyl)triethoxy-
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Product Name

(3-Chloropropyl)triethoxysilane

CAS RN

5089-70-3, 29656-55-1
Record name (3-Chloropropyl)triethoxysilane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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